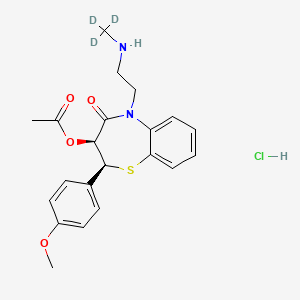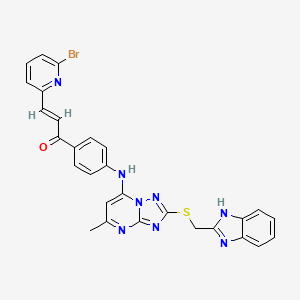
L-Arginine-1-13C hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine-1-13C hydrochloride: is a stable isotope-labeled form of L-Arginine hydrochloride. It is specifically labeled with carbon-13 at the first carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and nitric oxide production. The stable isotope labeling allows for precise tracking and quantification in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arginine-1-13C hydrochloride can be synthesized through the incorporation of carbon-13 into the L-Arginine molecule. The process involves the use of carbon-13 labeled precursors in the biosynthesis of L-Arginine. The labeled L-Arginine is then converted to its hydrochloride salt form. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotope without any loss of its labeling efficiency .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into the L-Arginine molecule. The fermentation broth is then subjected to purification processes to isolate the labeled L-Arginine, which is subsequently converted to its hydrochloride salt form. The entire process is carried out under stringent quality control to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Arginine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes, which catalyze the oxidation of L-Arginine to nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including alkylating agents, can be used to introduce different functional groups.
Major Products:
Oxidation: Nitric oxide and L-citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Substituted L-Arginine derivatives with different functional groups.
Scientific Research Applications
Chemistry: L-Arginine-1-13C hydrochloride is used in studies involving the synthesis and characterization of labeled compounds. It is also used in isotope dilution mass spectrometry for precise quantification of L-Arginine in complex mixtures.
Biology: In biological research, it is used to study metabolic pathways involving L-Arginine. The stable isotope labeling allows for tracking the incorporation and transformation of L-Arginine in various biological systems.
Medicine: this compound is used in clinical research to study the role of L-Arginine in nitric oxide production and its effects on vascular health. It is also used in studies involving the metabolism of L-Arginine in different disease states.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs that target metabolic pathways involving L-Arginine. It is also used in the production of labeled standards for quality control and analytical testing .
Mechanism of Action
L-Arginine-1-13C hydrochloride exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide synthase enzymes catalyze the conversion of L-Arginine to nitric oxide and L-citrulline. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The stable isotope labeling allows for precise tracking of the metabolic fate of L-Arginine in various biological systems .
Comparison with Similar Compounds
L-Arginine-13C6 hydrochloride: Labeled with carbon-13 at six positions.
L-Arginine-15N4 hydrochloride: Labeled with nitrogen-15 at four positions.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: L-Arginine-1-13C hydrochloride is unique in its specific labeling at the first carbon position, which allows for targeted studies of metabolic pathways involving this specific carbon atom. This specificity provides detailed insights into the biochemical transformations and interactions of L-Arginine that are not possible with other labeled forms .
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |
InChI Key |
KWTQSFXGGICVPE-QSAHHTFWSA-N |
Isomeric SMILES |
C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


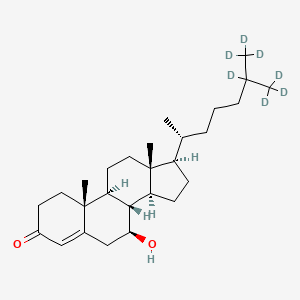
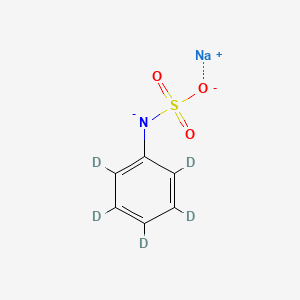

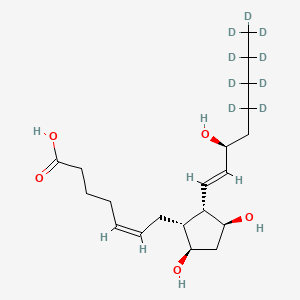

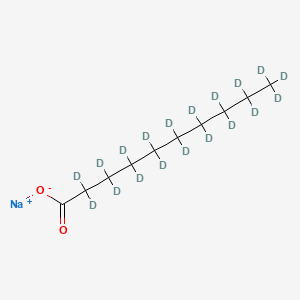
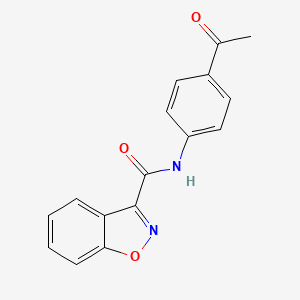
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)

